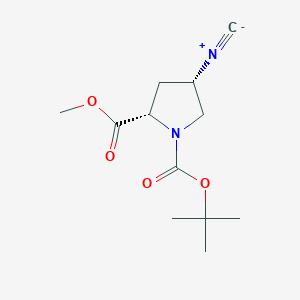
(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as “this compound”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “this compound” includes a tert-butoxycarbonyl group . The formula of the tert-butoxycarbonyl group is C5H9O2, with a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group in “this compound” plays a role as a protecting group . It is a part of the molecule that is introduced by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the tert-butoxycarbonyl group. The tert-butoxycarbonyl group has a formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .科学的研究の応用
Synthesis and Structural Analysis
Research efforts have been directed towards synthesizing proline derivatives and exploring their structural properties. For instance, the synthesis of optically active protected 4-hydroxyprolinols from trans-4-hydroxy-L-proline showcases the chiral-pool synthesis approach, highlighting the significance of proline derivatives in creating biologically active compounds or as stable chiral auxiliary subunits in starting materials (Friedemann, Eustergerling, & Nubbemeyer, 2012). Another study describes the enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline, demonstrating the compound's utility in constructing complex bicyclic structures (Houghton et al., 1993).
Conformational Studies
Conformational studies of proline and its derivatives are crucial for understanding peptide structure and function. The crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester reveal an extended conformation, providing insights into peptide conformations and interactions (Marsh, Narasimha Murthy, & Venkatesan, 1977).
Applications in Peptide Synthesis
Proline derivatives are integral to peptide synthesis, as demonstrated by various synthetic strategies. The synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione from L-prolyl-L-leucine methyl ester, involving the removal of tert-butyloxycarbonyl amino protecting groups, underscores the role of proline derivatives in the synthesis of peptides with biological effects (Haidukevich et al., 2019).
Novel Proline Derivatives
The exploration of new proline derivatives for potential applications in organic synthesis and drug discovery is an ongoing area of research. For example, the asymmetric synthesis of unsaturated, fused bicyclic proline analogues demonstrates the versatility of proline derivatives in creating conformationally defined dipeptide analogs for modulating protein-protein interactions (Soicke et al., 2014).
作用機序
The mechanism of action of the tert-butoxycarbonyl group involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .
将来の方向性
The unique reactivity pattern elicited by the crowded tert-butyl group, which is part of “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester”, is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described . This suggests potential future directions in the field of biocatalysis.
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-isocyanopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIKQJPOJKHOPE-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)

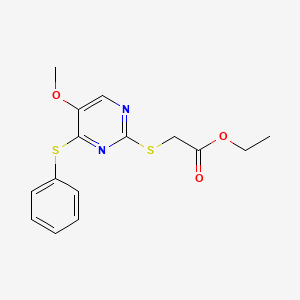
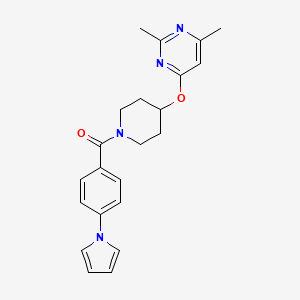
![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)
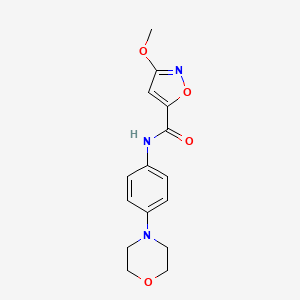
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)
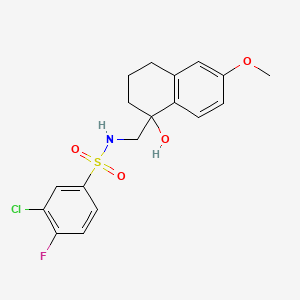
![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)
![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)
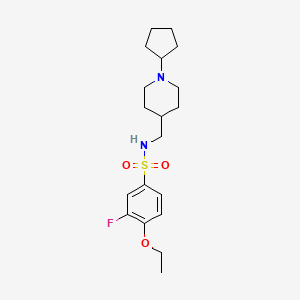

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)